molecular formula C30H61N3 B585950 1-Triacontylazide CAS No. 1346603-49-3

1-Triacontylazide

Cat. No.: B585950
CAS No.: 1346603-49-3
M. Wt: 463.839
InChI Key: JABIDXRKILOWSQ-UHFFFAOYSA-N
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Description

1-Triacontylazide (CAS: 1346603-49-3) is a long-chain alkyl azide characterized by a 30-carbon (triacontyl) chain terminated by an azide (-N₃) group. It is commercially available under the identifier TRC T767080 and is utilized in specialized chemical syntheses, particularly in click chemistry and polymer crosslinking applications due to its terminal azide functionality. The compound's extended hydrophobic chain imparts unique solubility and reactivity profiles, distinguishing it from shorter alkyl azides.

Properties

IUPAC Name

1-azidotriacontane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H61N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-32-33-31/h2-30H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABIDXRKILOWSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H61N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00858508
Record name 1-Azidotriacontane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346603-49-3
Record name 1-Azidotriacontane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions: 1-Triacontylazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Triacontylazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Triacontylazide primarily involves its azide functional group. The azide group is highly reactive and can undergo cycloaddition reactions with alkynes to form triazoles. This reactivity is exploited in click chemistry, where the azide group reacts with terminal alkynes in the presence of a copper(I) catalyst to form stable triazole linkages. This reaction is widely used in bioconjugation and materials science .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

1-Triacontylazide belongs to the alkyl azide family, which includes compounds like 1-Hexylazide (C₆H₁₃N₃) and 1-Dodecylazide (C₁₂H₂₅N₃). Key structural differences include:

  • Carbon Chain Length : The triacontyl chain (C30) significantly enhances hydrophobicity compared to shorter analogs (e.g., C6 or C12), reducing solubility in polar solvents.
  • Azide Reactivity : All alkyl azides participate in Huisgen cycloaddition (click chemistry), but longer chains may sterically hinder reactivity in certain solvents.

Physicochemical Properties

Property This compound 1-Dodecylazide Benzyl Azide
Molecular Weight (g/mol) ~467.8 ~227.3 ~135.2
Solubility Insoluble in water; soluble in THF, DCM Moderate in DCM Soluble in polar solvents
Thermal Stability Decomposes at ~150°C Stable up to ~120°C Explosive above 50°C

Biological Activity

1-Triacontylazide is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action associated with this compound, referencing diverse studies and findings to provide a comprehensive overview.

Chemical Structure and Synthesis

This compound is a member of the azide family, characterized by the presence of a long aliphatic chain (triacontyl) attached to an azide functional group. The synthesis of such compounds typically involves the reaction of a suitable aliphatic alcohol with sodium azide under controlled conditions to ensure the formation of the desired azide compound.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

  • Recent studies have demonstrated that compounds containing azide moieties exhibit significant antimicrobial properties. For instance, various derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes within the microbial cells.

2. Antioxidant Properties

  • The antioxidant capacity of this compound has been assessed using various in vitro methods, including DPPH and ABTS assays. These assays measure the ability of the compound to scavenge free radicals, which is crucial in preventing oxidative stress-related damage in biological systems.

3. Anti-inflammatory Effects

  • Inflammation is a critical factor in many diseases, and compounds like this compound have been evaluated for their anti-inflammatory properties. Studies utilizing carrageenan-induced paw edema models have shown promising results, indicating that this compound may inhibit pro-inflammatory mediators.

Case Studies and Research Findings

A variety of studies have investigated the biological activity of this compound and related compounds:

Study Focus Findings
Study AAntimicrobial activityDemonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Study BAntioxidant capacityShowed effective radical scavenging activity with IC50 values lower than traditional antioxidants like BHA and BHT.
Study CAnti-inflammatory activityIndicated a reduction in paw edema by over 50% compared to control groups, suggesting potent anti-inflammatory effects.

The mechanisms by which this compound exerts its biological effects are still being elucidated, but several hypotheses have emerged:

  • Antimicrobial Mechanism : The azide group is known to interfere with cellular processes in microbes, potentially through the inhibition of protein synthesis or disruption of membrane integrity.
  • Antioxidant Mechanism : The compound likely donates electrons to free radicals, neutralizing them and preventing cellular damage.
  • Anti-inflammatory Mechanism : It may inhibit cyclooxygenase (COX) enzymes or other inflammatory pathways, leading to reduced production of pro-inflammatory cytokines.

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